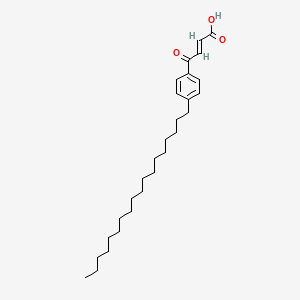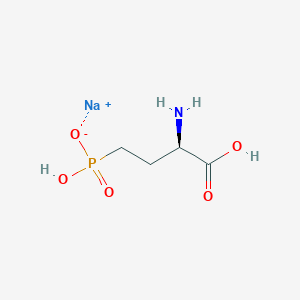
NPE-caged-proton
Übersicht
Beschreibung
NPE-caged-proton technology utilizes photolabile caging groups, such as the 1-(2-nitrophenyl)ethyl (NPE) group, to control and study various biological processes. These caging groups enable the sequential activation and deactivation of protein functions by selectively uncaging phosphopeptides with light, providing a powerful tool for probing biological mechanisms with high spatial and temporal resolution (Goguen et al., 2011).
Synthesis Analysis
NPE-caged compounds, including NPE-caged protons, are synthesized through techniques that allow for precise control over the placement of caging groups. These methods involve the incorporation of photolabile groups into molecules, which can then be activated or deactivated with specific wavelengths of light. The development of new caged compounds, such as those based on coumarin fluorophores, has significantly improved the efficiency and utility of these probes in biological research (Zhao et al., 2004).
Molecular Structure Analysis
The molecular structure of NPE-caged compounds plays a critical role in their function. The photolabile NPE group, when attached to molecules like protons or other functional groups, renders them inactive until exposed to light of a specific wavelength. This controlled activation allows for detailed studies of molecular dynamics and interactions in real-time. The stereochemistry of the NPE group can also influence the stability and reactivity of the caged compound, as demonstrated in studies of DNA stability (Steinert et al., 2014).
Chemical Reactions and Properties
NPE-caged protons undergo specific chemical reactions upon photolysis, leading to the release of protons and enabling studies of pH-dependent processes. The characterization of new caged proton compounds, such as 1-(2-nitrophenyl)ethyl sulfate, has expanded the toolkit available for inducing large pH jumps in biological systems, offering insights into processes like protein conformational changes (Barth & Corrie, 2002).
Physical Properties Analysis
The physical properties of NPE-caged compounds, including their proton conductivity and interaction with light, are crucial for their application in biological studies. Research on porous organic cage solids has revealed their potential for facilitating three-dimensional proton conductivity, a desirable feature for materials used in proton exchange membrane fuel cells and other applications (Liu et al., 2016).
Chemical Properties Analysis
The chemical properties of NPE-caged compounds, such as their reactivity, photolysis rates, and the pKa of intermediates, are fundamental to their utility in biological research. Studies on the kinetics of proton release after photolysis of caged compounds provide valuable data on the rates and mechanisms of these reactions, informing their use in probing biological systems (Abbruzzetti et al., 2005).
Wissenschaftliche Forschungsanwendungen
Biological Imaging : NPE-caged coumarin fluorophores are significant for tracking molecular dynamics in biological systems. They exhibit a remarkable fluorescence enhancement after UV photolysis, making them suitable for in vivo imaging applications (Zhao et al., 2004).
Protein Function : NPE-caged phosphoamino acids can be used to probe biological processes like protein phosphorylation. The ability to sequentially uncage different phosphopeptides in one system allows for the interrogation of multiple phosphorylation events (Goguen et al., 2011).
DNA Stability : The absolute configuration of the NPE cage group influences the stability of DNA base pairs, impacting the global stability of DNA sequences and providing insights into DNA dynamics (Steinert et al., 2014).
Enzymatic Processes : The use of NPE-caged nucleotides in enzymatic systems, like Ras-catalyzed GTP hydrolysis, requires careful interpretation as the detached caging group may interact chemically with the enzyme (Du et al., 2001).
Proton Conductivity : Porous organic cage solids with NPE groups show promising proton conductivity, important in devices like proton exchange membrane fuel cells. These structures provide a three-dimensional conduction pathway, enhancing proton transfer efficiency (Liu et al., 2016).
Zukünftige Richtungen
NPE-caged-proton is used in vitro to study the effect of proton transfer on biological systems, such as proteins and enzymes1. Given its unique properties, it could potentially be used in a variety of research applications. However, more research is needed to fully understand its potential uses and implications.
Eigenschaften
IUPAC Name |
sodium;1-(2-nitrophenyl)ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCXAXUWDTVOHF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NPE-caged-proton | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)
![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)



![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)